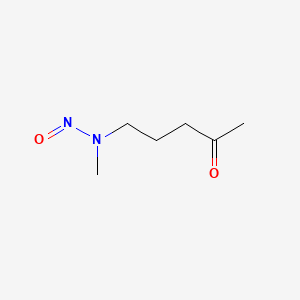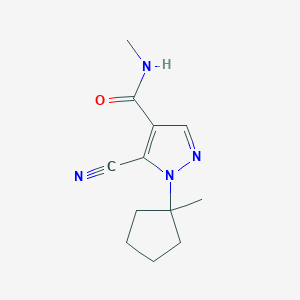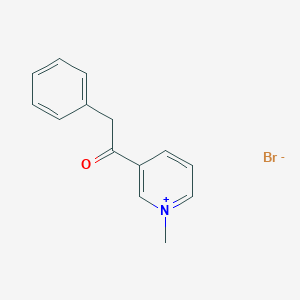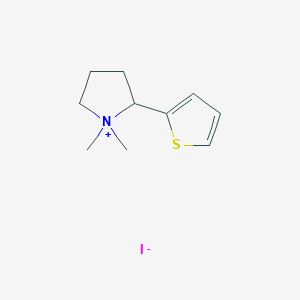
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide typically involves the reaction of a pyrrolidine derivative with a thiophene compound under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Applications De Recherche Scientifique
1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene group contribute to its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 1,1-Dimethyl-2-(thiophen-2-yl)pyrrolidin-1-ium iodide.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carbaldehyde, also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and thiophene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
113348-22-4 |
|---|---|
Formule moléculaire |
C10H16INS |
Poids moléculaire |
309.21 g/mol |
Nom IUPAC |
1,1-dimethyl-2-thiophen-2-ylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C10H16NS.HI/c1-11(2)7-3-5-9(11)10-6-4-8-12-10;/h4,6,8-9H,3,5,7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HEEGRWGUOZPHIJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1C2=CC=CS2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)
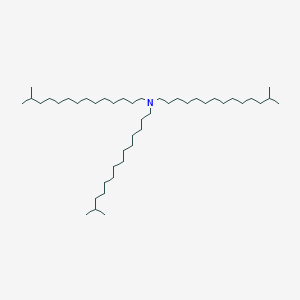
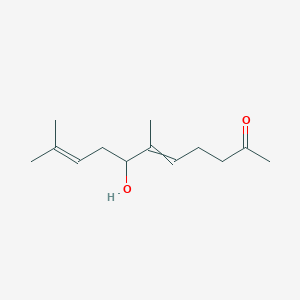
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

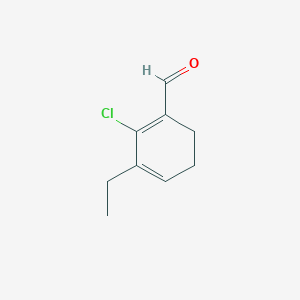
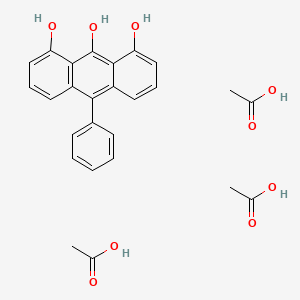
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
